1-[4-(Pentyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-[4-(Pentyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a chromeno-pyrrole system, and a pentyloxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Pentyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green solvents, and recyclable catalysts to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Pentyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated precursors, organometallic reagents, and various catalysts.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with unique properties.
Biology: Its structural features make it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.
Medicine: The compound may have potential as a therapeutic agent due to its ability to interact with biological targets, such as proteins or nucleic acids.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties tailored to industrial applications.
Mechanism of Action
The mechanism of action of 1-[4-(Pentyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets, such as enzymes or receptors. The thiazole ring and chromeno-pyrrole system can participate in various binding interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to specific biological effects .
Comparison with Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir, exhibit diverse biological activities, including antimicrobial and antiviral properties.
Chromeno-Pyrrole Derivatives: These compounds are known for their potential in medicinal chemistry, particularly as anti-inflammatory and anticancer agents.
Uniqueness: 1-[4-(Pentyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for exploring new applications and developing novel therapeutic agents.
Properties
Molecular Formula |
C25H22N2O4S |
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Molecular Weight |
446.5 g/mol |
IUPAC Name |
1-(4-pentoxyphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H22N2O4S/c1-2-3-6-14-30-17-11-9-16(10-12-17)21-20-22(28)18-7-4-5-8-19(18)31-23(20)24(29)27(21)25-26-13-15-32-25/h4-5,7-13,15,21H,2-3,6,14H2,1H3 |
InChI Key |
MLPMLWQWQDEFDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
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